Methyl (2R)-2-amino-2-(3-bromophenyl)acetate
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Overview
Description
“Methyl (2R)-2-amino-2-(3-bromophenyl)acetate” is a chemical compound . It is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 43 bonds. There are 21 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Synthesis and Medicinal Applications
Antihypertensive α-Blocking Agents
Synthesis involving related compounds demonstrates the creation of antihypertensive agents with low toxicity, highlighting the role of specific chemical groups in developing pharmaceutical agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticonvulsant Activity
The synthesis of 3-aminopyrroles from acetophenone and glycine derivatives, including those with a bromophenyl group, shows significant anticonvulsant activity. This underscores the therapeutic potential of compounds with similar structures in treating neurological disorders (Unverferth et al., 1998).
Chemical Synthesis and Characterization
Asymmetric Synthesis
Research on asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid from propiophenone illustrates the importance of stereochemistry in organic synthesis, relevant to the chiral nature of "Methyl (2R)-2-amino-2-(3-bromophenyl)acetate" (Mitsui & Kudo, 1967).
Peptide Derivatives
The creation of peptide derivatives connected by a nitrogen atom, involving reactions with N-benzoyl-2-bromoglycinate, demonstrates the utility of bromophenyl compounds in constructing complex organic molecules (Trojandt et al., 1995).
Material Science and Catalysis
Organotin(IV) Complexes
The synthesis and characterization of triorganotin(IV) derivatives for potential applications in catalysis and material science highlight the versatility of organometallic compounds in research (Baul et al., 2002).
Safety and Hazards
“Methyl (2R)-2-amino-2-(3-bromophenyl)acetate” should be handled in a well-ventilated place. It is recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOROLJNUQQTA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213596-00-9 |
Source
|
Record name | methyl (2R)-2-amino-2-(3-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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